molecular formula C13H20N2O3 B4910869 2-methyl-N-[3-(4-nitrophenoxy)propyl]propan-2-amine

2-methyl-N-[3-(4-nitrophenoxy)propyl]propan-2-amine

Cat. No.: B4910869
M. Wt: 252.31 g/mol
InChI Key: BUJMXAZRABPWDX-UHFFFAOYSA-N
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Description

2-methyl-N-[3-(4-nitrophenoxy)propyl]propan-2-amine is a tertiary amine compound characterized by the presence of a nitrophenoxy group attached to a propyl chain, which is further connected to a methylated amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[3-(4-nitrophenoxy)propyl]propan-2-amine typically involves a multi-step process. One common method includes the following steps:

    Etherification: The reaction of 4-nitrophenol with a propyl halide to form 3-(4-nitrophenoxy)propyl halide.

    Amination: The reaction of 3-(4-nitrophenoxy)propyl halide with 2-methylpropan-2-amine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as distillation and crystallization to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[3-(4-nitrophenoxy)propyl]propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitrophenoxy group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

    Hydrolysis: The ether bond can be cleaved under acidic or basic conditions to yield the corresponding phenol and amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: 2-methyl-N-[3-(4-aminophenoxy)propyl]propan-2-amine.

    Substitution: Various substituted phenoxypropylamines depending on the nucleophile used.

    Hydrolysis: 4-nitrophenol and 2-methylpropan-2-amine.

Scientific Research Applications

2-methyl-N-[3-(4-nitrophenoxy)propyl]propan-2-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological systems, particularly in the context of enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-N-[3-(4-nitrophenoxy)propyl]propan-2-amine involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes or receptors, potentially inhibiting their activity. The propyl chain and amine group may facilitate binding to these targets, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylethanamine: A tertiary amine with similar structural features but lacking the nitrophenoxy group.

    N-ethylethanamine: Another tertiary amine with a different alkyl substitution pattern.

    N-methyl-1-propanamine: A secondary amine with a propyl group attached to the nitrogen atom.

Uniqueness

2-methyl-N-[3-(4-nitrophenoxy)propyl]propan-2-amine is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-methyl-N-[3-(4-nitrophenoxy)propyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-13(2,3)14-9-4-10-18-12-7-5-11(6-8-12)15(16)17/h5-8,14H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJMXAZRABPWDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCCOC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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